1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine is a chemical compound with the molecular formula C11H14F2N2O and a molecular weight of 228.24 g/mol It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidin-3-amine moiety
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
Target of Action
The primary targets of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine are currently unknown. The compound is a derivative of pyrrolidinone, a five-membered heterocyclic compound known for its diverse biological activities . .
Mode of Action
Pyrrolidinone derivatives are known to interact with various biological targets, leading to a range of pharmaceutical effects .
Biochemical Pathways
Pyrrolidinone derivatives are known to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known biological activities of pyrrolidinone derivatives, it is plausible that this compound could have significant effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzaldehyde and pyrrolidine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amine. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Phenyl Derivatives: Compounds with different substituents on the phenyl ring, such as halogens or alkyl groups, exhibit varying chemical and biological properties.
Fluorinated Compounds: The presence of fluorine atoms in the compound contributes to its unique properties, such as increased metabolic stability and altered biological activity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-6-5-8(14)7-15/h1-4,8,11H,5-7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGNIRLYJFDRBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.